 
            | REACTION_CXSMILES | [CH2:1](C(CO)(CO)CC)[OH:2].C[CH:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)[CH3:12]>>[CH2:20]([CH:19]([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:11][CH3:12])[CH2:1][OH:2])[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] | 
| Name | 
                                                                                    
                                                                                                                                                                            ester                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            acid-di-n-C8-10 alkanoic acid ester                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(O)C(CC)(CO)CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(C)CCCCCCCCCCCCC(=O)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCCCC)C(CO)CCCCCCCC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |